molecular formula C8H18NO4P B14336122 Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate CAS No. 104584-00-1

Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate

Cat. No.: B14336122
CAS No.: 104584-00-1
M. Wt: 223.21 g/mol
InChI Key: KSLQKPFNWKVAMV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide is an organic compound with a unique structure that includes both diethyl and dimethoxyphosphinyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide typically involves the reaction of diethylamine with dimethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

Diethylamine+Dimethoxyphosphinyl chlorideN,N-Diethyl-2-(dimethoxyphosphinyl)acetamide\text{Diethylamine} + \text{Dimethoxyphosphinyl chloride} \rightarrow \text{N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide} Diethylamine+Dimethoxyphosphinyl chloride→N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the required anhydrous conditions and optimize reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the dimethoxyphosphinyl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphine metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can act as a ligand, binding to metal ions or active sites on enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A common solvent with similar structural features but different functional groups.

    N,N-Diethylacetamide: Similar in structure but lacks the dimethoxyphosphinyl group.

    Dimethylformamide: Another solvent with similar applications in organic synthesis.

Uniqueness

N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide is unique due to the presence of both diethyl and dimethoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

104584-00-1

Molecular Formula

C8H18NO4P

Molecular Weight

223.21 g/mol

IUPAC Name

2-dimethoxyphosphoryl-N,N-diethylacetamide

InChI

InChI=1S/C8H18NO4P/c1-5-9(6-2)8(10)7-14(11,12-3)13-4/h5-7H2,1-4H3

InChI Key

KSLQKPFNWKVAMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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